molecular formula C18H17BrN2 B8737463 2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No.: B8737463
M. Wt: 341.2 g/mol
InChI Key: BDUXCPJFSPQVAN-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyano group, a bromophenyl group, and two methyl groups attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-bromobenzaldehyde with 4,4-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, amines, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group and bromophenyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyano group, which may affect its reactivity and biological activity.

    6-Cyano-2-phenyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, which may influence its chemical properties and applications.

Uniqueness

2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the cyano and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17BrN2

Molecular Weight

341.2 g/mol

IUPAC Name

2-(2-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carbonitrile

InChI

InChI=1S/C18H17BrN2/c1-18(2)10-17(13-5-3-4-6-15(13)19)21-16-8-7-12(11-20)9-14(16)18/h3-9,17,21H,10H2,1-2H3

InChI Key

BDUXCPJFSPQVAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC2=C1C=C(C=C2)C#N)C3=CC=CC=C3Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-aminobenzonitrile (10.0 g, 84.7 mmol) and 2-bromobenzaldehyde (10 mL, 84.7 mmol) in acetonitrile (150 mL) were added isobutene (21.0 mL, 313.5 mmol) and ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (5.8 g, 9.5 mmol). The resulting mixture was stirred at 85° C. for 18 h in sealed tube. The mixture was diluted with ethyl acetate (300 mL) and washed with water (100 mL×2) and brine (100 mL×2) and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was purified by ISCO combi-flash chromatography (gradient elution, 0-10% ethyl acetate in petroleum ether) to afford 2-(2-bromo-phenyl)-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile (11.6 g, 40.0%) as a light yellow solid: LC/MS m/e obsd. (ESI+) [(M+H)+] 341.0 & 343.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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